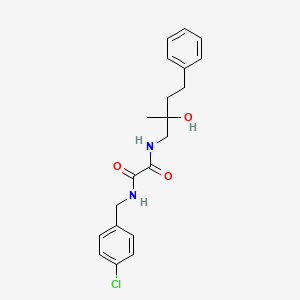

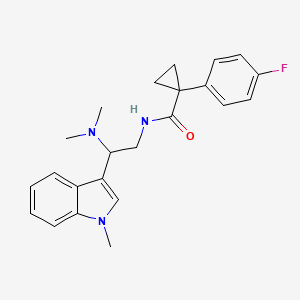

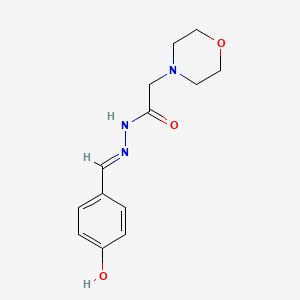

![molecular formula C23H23NO6 B2845990 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 637746-98-6](/img/structure/B2845990.png)

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[b][1,4]dioxepin ring, a chromenone ring, and a carbamate group. These types of compounds are often found in pharmaceuticals and bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using a variety of analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Applications De Recherche Scientifique

Synthesis and Olfactory Properties

The synthesis of related compounds, specifically focusing on their olfactory properties, has been explored. For example, the synthesis of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one demonstrated its potential in creating compounds with intense marine and spicy-vanillic odors, serving as a precursor for further homologue synthesis (Kraft, Popaj, Müller, & Schär, 2010).

Antioxidant Activity

Research on the antioxidant activity of coumarin derivatives, including compounds structurally related to the query chemical, has shown promising results. Specifically, studies found that synthesized coumarins exhibited significant antioxidant activities, which were studied using methods like DPPH, hydrogen peroxide, and nitric oxide radical methods (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Preparation and Characterization

The preparation and characterization of related compounds have been detailed, demonstrating significant antioxidant activities. For instance, a study on the preparation of 3-(4-hydroxy-4H-benzo[4, 5]thiazolo[3, 2-a]pyrimidin-4-yl)-2H-chromen-2-one derivative showed high antioxidant activity, comparable to standard antioxidants (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

New Synthesis Approaches

Innovative synthesis approaches for related compounds have been developed, such as a method for creating 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, demonstrating significant stereoselectivity (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

Cytotoxic Effects and Molecular Modelling

Studies on the cytotoxic effects and molecular modelling of coumarin derivatives and their phosphonic analogues have identified significant cytotoxicity against leukemia cell lines, highlighting the potential of these compounds for further medicinal chemistry investigations (Budzisz, Brzezińska, Krajewska, & Różalski, 2003).

Orientations Futures

Propriétés

IUPAC Name |

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-4-14-10-16-20(12-19(14)30-23(26)24(2)3)29-13-17(22(16)25)15-6-7-18-21(11-15)28-9-5-8-27-18/h6-7,10-13H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVLGIBYLVJISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)N(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

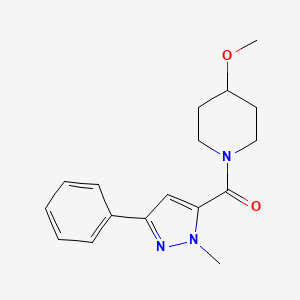

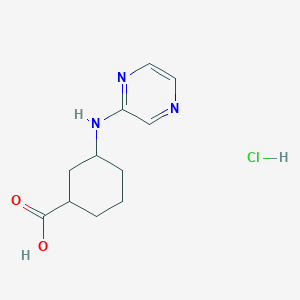

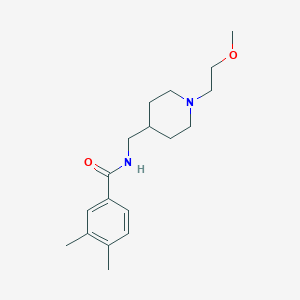

![3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}benzonitrile](/img/structure/B2845910.png)

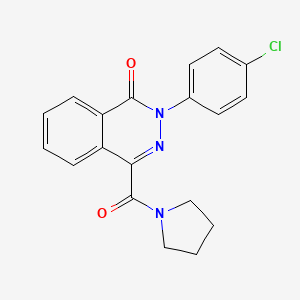

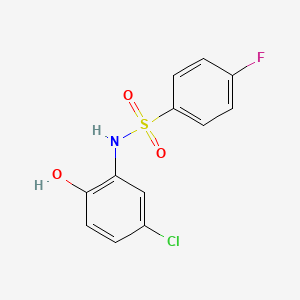

![4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845923.png)

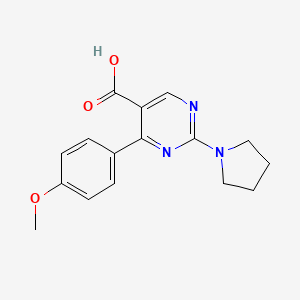

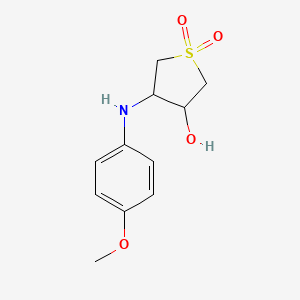

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2845930.png)